molecular formula C8H7N3O2 B030130 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1234014-36-8

1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B030130
M. Wt: 177.16 g/mol
InChI Key: HCPCXGIYSBQULT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves several steps, including the oxidation and functionalization of precursor molecules. Bukowski and Janowiec (1996) detailed the synthesis of various derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, showcasing the versatility of the synthetic approaches available for modifying this compound to yield substances with potential antituberculotic activity (Bukowski & Janowiec, 1996).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives has been explored through various spectroscopic and theoretical methods. Lorenc et al. (2008) conducted detailed studies on the molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine and its methyl derivatives using density functional theory (DFT) and X-ray crystallography. Their work provides insights into the bond lengths, angles, and overall molecular geometry of these compounds (Lorenc et al., 2008).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridine derivatives engage in a variety of chemical reactions, enabling the synthesis of numerous compounds with diverse properties. Crawforth and Paoletti (2009) described a one-pot synthesis method for imidazo[1,5-a]pyridines, highlighting the chemical reactivity and functional group compatibility of these molecules (Crawforth & Paoletti, 2009).

Scientific Research Applications

Synthetic Pathways and Characterization

1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid plays a crucial role in synthetic chemistry, contributing to the development of various heterocyclic compounds that have potential applications in medicinal chemistry and materials science. Research has demonstrated multiple pathways to synthesize and characterize derivatives of imidazo[4,5-c]pyridine, highlighting its versatility and significance in creating pharmacologically active compounds and novel materials.

  • Synthetic Methodologies

    Innovative synthetic methods have been developed to prepare imidazo[4,5-c]pyridine derivatives, demonstrating the compound's utility in constructing complex molecular structures. For instance, new protocols have been established for the efficient synthesis of imidazo[4,5-c]pyridines from substituted 3,4-diaminopyridine and carboxylic acids using microwave-assisted synthesis. This process showcases the adaptability of 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid in forming diverse chemical structures under various conditions, contributing to its broad applicability in synthetic chemistry (Jose et al., 2014).

  • Characterization and Applications

    The synthesized imidazo[4,5-c]pyridine derivatives are extensively characterized using techniques such as IR, NMR, mass spectrometry, and X-ray crystallography. These compounds exhibit promising antimicrobial activities against various pathogens, suggesting potential applications in developing new antimicrobial agents. The ability to efficiently generate and characterize these derivatives underscores the scientific importance of 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid in drug discovery and development (Jose et al., 2014).

properties

IUPAC Name

1-methylimidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPCXGIYSBQULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619550
Record name 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

CAS RN

1234014-36-8
Record name 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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